The compound 2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a synthetic organic molecule that belongs to the class of dibenzoxazepines. It is characterized by its complex structure, which includes multiple functional groups that contribute to its potential biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 404.422 g/mol. The compound is primarily utilized in scientific research and is not intended for therapeutic or veterinary applications.
The synthesis of 2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves several steps, often starting from simpler precursors. One notable method for synthesizing related dibenzoxazepine derivatives is the asymmetric transfer hydrogenation process. This method utilizes a chiral ruthenium catalyst, typically a (R,R)-Ru-Ts-DPEN complex, which facilitates the conversion of dibenzo[b,f][1,4]oxazepines to their corresponding 11-substituted derivatives with high enantioselectivity and conversion rates exceeding 99% in environmentally friendly solvents like water.
The molecular structure of 2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C23H20N2O5/c1-25-19-8-3-4-9-21(19)30-20-11-10-15(12-18(20)23(25)27)24-22(26)14-29-17-7-5-6-16(13-17)28-2/h3-13H,14H2,1H3,(H,24,26)This structure features:
The structural complexity contributes to its unique properties and potential biological activities.
The primary chemical reactions involving this compound include:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.
While specific mechanisms of action for 2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide have not been extensively documented, compounds within the dibenzoxazepine class are often investigated for their potential roles as:
Research indicates that these compounds may interact with specific cellular targets or pathways, leading to their observed biological effects.
The physical properties of 2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide include:
The chemical properties include:
These properties are crucial for determining the compound's usability in various experimental setups.
The applications of 2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide primarily lie in scientific research:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: